molecular formula C19H22N2O3S B2702753 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 954666-43-4

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2702753
CAS No.: 954666-43-4
M. Wt: 358.46
InChI Key: AFELBURHMQWXIJ-UHFFFAOYSA-N
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Description

N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the study of structure-activity relationships in pyrrolidine-based scaffolds. This compound features a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl core, a structure that is prevalent in compounds with documented pharmacological properties. Scientific literature indicates that 1-substituted 5-oxopyrrolidine derivatives, especially those with aromatic or heterocyclic substituents, have demonstrated notable analgesic and antihypoxic effects in preclinical studies . The incorporation of the thiophene ring , a heterocyclic moiety, is a common strategy in drug design to optimize a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this compound to investigate its potential mechanism of action and efficacy in various experimental models. It is supplied strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-16-7-5-15(6-8-16)21-13-14(10-19(21)23)12-20-18(22)11-17-4-3-9-25-17/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELBURHMQWXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The final step involves the acylation of the intermediate with thiophene-2-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium thiocyanate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Azido derivatives, thiocyanate derivatives

Scientific Research Applications

Antitumor Properties

Recent studies indicate that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide exhibits significant cytotoxicity against various cancer cell lines. For example, preliminary in vitro studies have shown that this compound can reduce cell viability in A549 lung cancer cells, with IC50 values suggesting moderate to high cytotoxicity.

Anti-inflammatory Effects

The sulfonamide group present in similar compounds is often linked to anti-inflammatory activity. This compound's structural features suggest potential efficacy in modulating inflammatory responses, which is being investigated in various preclinical models.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored due to its ability to interact with enzymes and receptors involved in cellular signaling pathways. Similar compounds have demonstrated the ability to:

  • Bind to active sites on target proteins.
  • Induce conformational changes that alter enzyme activity.
  • Affect downstream biochemical pathways critical for cell survival.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines, particularly in reducing viability in A549 cells.
  • Pharmacological Evaluations : The compound has shown promise in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The thiophene ring may contribute to π-π stacking interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Structural Analogues

a) N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide ()
  • Key Differences: Replaces the pyrrolidinone core with a thiazolidinone ring and introduces a phenylimino group.
b) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Key Differences: Substitutes pyrrolidinone with a triazole ring and replaces ethoxyphenyl with fluorophenyl.
  • Impact : The triazole’s electron-deficient nature may reduce π-stacking efficiency compared to the ethoxyphenyl group, while the fluorine atom increases electronegativity .
c) N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Key Differences : Incorporates a pyridinyl-triazole core and chloro-methylphenyl substituent.
a) Melting Points
  • Thiazolidinone derivatives (e.g., ) exhibit higher melting points (147–207°C) due to strong intermolecular hydrogen bonding .
  • Triazole-thiophene analogs () likely have lower melting points, as triazole rings reduce crystal lattice stability .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, with the CAS number 954666-43-4, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 358.5 g/mol
  • Structure : The compound features a pyrrolidine ring, an ethoxyphenyl group, and a thiophene moiety, which may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antineoplastic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the pyrrolidine structure is often associated with enhanced antitumor properties.
  • Antimicrobial Properties : The thiophene component may contribute to antimicrobial activity, as thiophene derivatives are known for their ability to inhibit bacterial growth.
  • Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, similar to other compounds containing pyrrolidine structures.

Case Studies

Recent studies have evaluated the biological effects of this compound in vitro and in vivo:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations. For instance, it showed IC50_{50} values comparable to established chemotherapeutic agents.
  • Antimicrobial Testing : The compound was tested against a panel of bacterial strains, showing promising results particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity.
  • Neuroprotective Studies : In models of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death and promoting survival rates compared to controls.

Data Table

Biological ActivityObserved EffectsReference
AntineoplasticIC50_{50} values in low µM range
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress-induced cell death

Q & A

Q. What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Start with the condensation of 4-ethoxyaniline with a pyrrolidinone precursor (e.g., 5-oxopyrrolidin-3-ylmethanol) using a coupling agent like EDC/HOBt in DMF at 0–25°C for 12–24 hours .
  • Step 2 : Introduce the thiophen-2-ylacetamide moiety via nucleophilic acyl substitution. React the intermediate with 2-(thiophen-2-yl)acetic acid chloride in the presence of triethylamine (TEA) as a base in anhydrous THF at reflux (60–70°C) for 6–8 hours .
  • Optimization Tips :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust stoichiometry if intermediates show incomplete conversion.
    • Purify via column chromatography (silica gel, gradient elution with 30–50% ethyl acetate in hexane) to isolate the final compound in ≥90% purity.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include:
  • δ 1.35–1.42 ppm (t, 3H, –OCH₂CH₃).
  • δ 3.8–4.2 ppm (m, 2H, pyrrolidinone N–CH₂–).
  • δ 6.8–7.4 ppm (aromatic protons from thiophene and ethoxyphenyl groups) .
    • ¹³C NMR : Confirm carbonyl groups (C=O) at ~170–175 ppm and thiophene carbons at ~125–130 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₉H₂₂N₂O₃S: calc. 370.14) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the ethoxyphenyl and thiophene moieties?

Methodological Answer:

  • SAR Strategy :
    • Synthesize analogs with substituent variations:
  • Replace 4-ethoxyphenyl with 4-methoxy or 4-chlorophenyl to assess electronic effects.
  • Substitute thiophene with furan or phenyl to probe heterocyclic contributions .
    • Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, use fluorescence-based assays to measure IC₅₀ values against kinases or GPCRs.
    • Data Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends using multivariate regression .

Q. What computational approaches are suitable for predicting the binding mode of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking :
    • Retrieve the target protein structure (e.g., COX-2 or HDAC) from the PDB.
    • Prepare the ligand using Open Babel to generate 3D coordinates and assign charges (e.g., Gasteiger-Marsili).
    • Dock with AutoDock Vina, using a grid box centered on the active site (20 ų).
    • Validate docking poses by comparing with co-crystallized ligands (RMSD < 2.0 Å) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bond persistence >70%) .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for tautomeric forms of the compound?

Methodological Answer:

  • Problem : The pyrrolidinone ring may exhibit keto-enol tautomerism, leading to discrepancies between X-ray (solid-state) and NMR (solution-state) data.
  • Resolution :
    • X-ray Crystallography : Confirm the dominant tautomer in the solid state (e.g., keto form if carbonyl is planar; bond lengths ~1.22 Å for C=O) .
    • Solution NMR : Use ¹H-¹⁵N HMBC to detect enolizable protons and NOESY to identify intramolecular hydrogen bonds .
    • Computational DFT : Compare relative energies of tautomers at the B3LYP/6-311+G(d,p) level to predict solution-phase dominance .

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